5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
CAS No.: 1368148-07-5
Cat. No.: VC4593131
Molecular Formula: C5H4BrF3N2
Molecular Weight: 229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368148-07-5 |
|---|---|
| Molecular Formula | C5H4BrF3N2 |
| Molecular Weight | 229 |
| IUPAC Name | 5-bromo-1-methyl-2-(trifluoromethyl)imidazole |
| Standard InChI | InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3 |
| Standard InChI Key | OKMBQAWMQVQEID-UHFFFAOYSA-N |
| SMILES | CN1C(=CN=C1C(F)(F)F)Br |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The molecular formula C₅H₄BrF₃N₂ corresponds to a monocyclic imidazole ring with three substituents:
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A methyl group (-CH₃) at the 1-position.
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A trifluoromethyl group (-CF₃) at the 2-position.
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A bromine atom (-Br) at the 5-position.
The IUPAC name (5-bromo-1-methyl-2-(trifluoromethyl)imidazole) reflects this substitution pattern. X-ray crystallography data for analogous imidazole derivatives (e.g., ) reveal planarity in the heterocyclic ring, with bond lengths consistent with aromatic delocalization. The trifluoromethyl group induces significant electron-withdrawing effects, altering the ring’s reactivity toward electrophilic substitution.
Key Molecular Descriptors:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 229.00 g/mol | |
| SMILES | CN1C(=CN=C1C(F)(F)F)Br | |
| InChIKey | OKMBQAWMQVQEID-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 22.3 Ų |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is typically synthesized via sequential functionalization of the imidazole core:
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Methylation: Introduction of the methyl group at N-1 using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) .
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Trifluoromethylation: Electrophilic substitution at C-2 using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) or Ruppert-Prakash reagent (TMSCF₃).
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Bromination: Directed bromination at C-5 using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.
Optimization Parameters:
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Yield: 60–75% for the final step, with purity >95% confirmed via HPLC .
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Solvent Systems: Polar aprotic solvents (e.g., NMP, DMF) enhance reaction efficiency .
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Catalysts: Copper(I) iodide or palladium complexes improve trifluoromethylation efficiency.
Industrial-Scale Production
Continuous flow reactors are employed to mitigate exothermic risks during bromination. Automated systems achieve batch sizes >50 kg with <2% impurity profiles .
Physicochemical Properties
Stability and Solubility
Spectroscopic Data
Biological Activity and Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antihypertensive Agents: Analogous to losartan metabolites.
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Kinase Inhibitors: Via Suzuki-Miyaura coupling with boronic acids .
Industrial and Research Applications
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